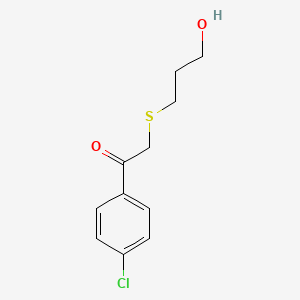
3,4-Methylenedioxyphenylacetic acid, isopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 2-(1,3-dioxaindan-5-yl)acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate typically involves the esterification of 2-(1,3-dioxaindan-5-yl)acetic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Formation of 2-(1,3-dioxaindan-5-yl)acetic acid.
Reduction: Formation of 2-(1,3-dioxaindan-5-yl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of esters in living organisms.
Medicine: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate has potential applications in drug development. Its ester moiety can be modified to create prodrugs that improve the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
相似化合物的比较
Propan-2-yl acetate: A simpler ester with similar reactivity but lacking the 1,3-dioxaindan moiety.
2-(1,3-Dioxaindan-5-yl)acetic acid: The parent acid of the ester, which can be used to synthesize the ester.
1-(1,3-Dioxaindan-5-yl)propan-2-ol: A related alcohol that shares the 1,3-dioxaindan moiety.
Uniqueness: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is unique due to the presence of both the propan-2-yl group and the 1,3-dioxaindan moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for specific interactions with enzymes and other molecular targets, enhancing its utility in scientific research and industrial processes.
属性
CAS 编号 |
143284-63-3 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
propan-2-yl 2-(1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(13)6-9-3-4-10-11(5-9)15-7-14-10/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
PNGCJNRFEJPSJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)

![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)



![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)



